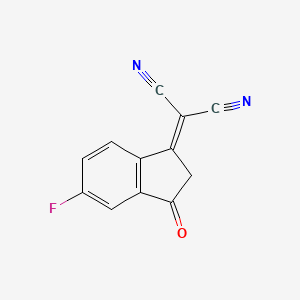
2-(5-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is an organic compound with the molecular formula C12H4F2N2O. It is a pale yellow solid known for its electron-deficient nature, making it a valuable building block in the synthesis of non-fullerene acceptors for organic photovoltaic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the reaction of 5,6-difluoroindan-1-one with malononitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(5-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(5-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its electron-deficient nature, which facilitates interactions with electron-rich species. This property is exploited in organic photovoltaic devices, where the compound acts as an electron acceptor, promoting charge separation and transfer . The fluorination of the end groups can promote intermolecular interactions through forming noncovalent F···S and F···H bonds, extending the absorption of the targeted non-fullerene acceptors into the near-infrared region .
Comparación Con Compuestos Similares
2-(5-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is unique due to its specific fluorination pattern and electron-deficient nature. Similar compounds include:
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound has an additional fluorine atom, which can further enhance its electron-deficient properties.
2-(5,6-Difluoro-3-oxoinden-1-ylidene)propanedinitrile: Another similar compound used in the synthesis of non-fullerene acceptors.
These compounds share similar structural features but differ in their specific applications and properties, making each unique in its own right.
Propiedades
Fórmula molecular |
C12H5FN2O |
|---|---|
Peso molecular |
212.18 g/mol |
Nombre IUPAC |
2-(5-fluoro-3-oxoinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H5FN2O/c13-8-1-2-9-10(7(5-14)6-15)4-12(16)11(9)3-8/h1-3H,4H2 |
Clave InChI |
XSEOCJUBPOTZPP-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C#N)C#N)C2=C(C1=O)C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


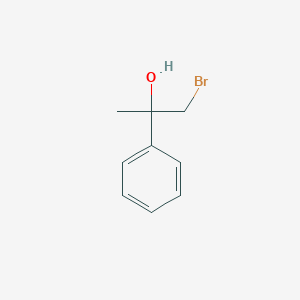
![4-Bromo-1-[2-(1H-pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13071244.png)
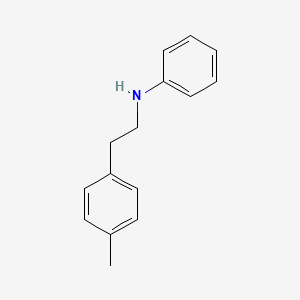

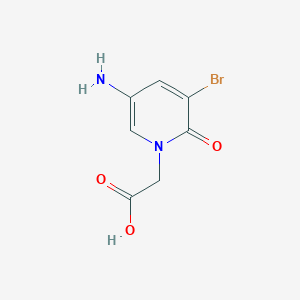
![Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13071255.png)
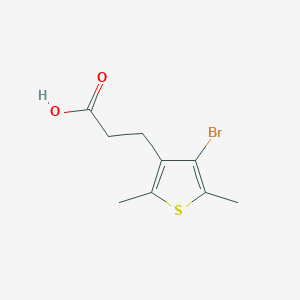
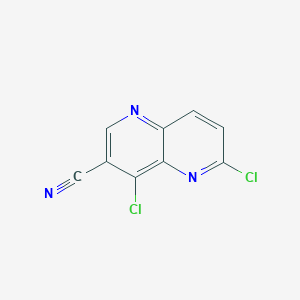
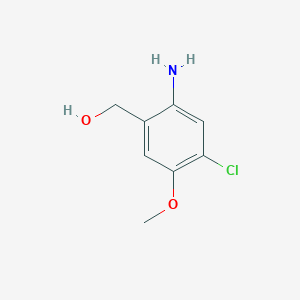
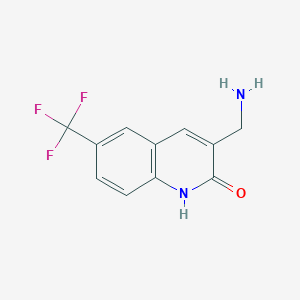
![(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13071299.png)

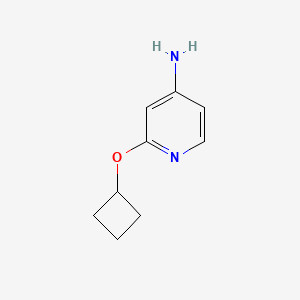
![2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B13071312.png)
